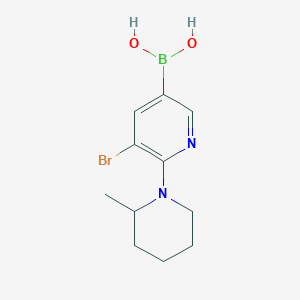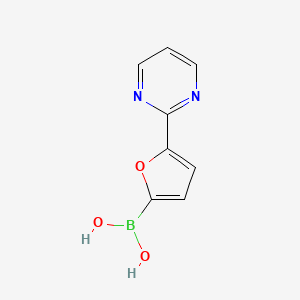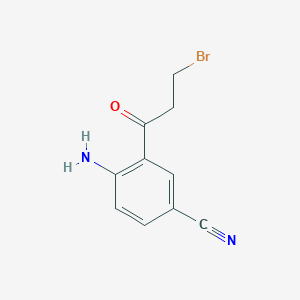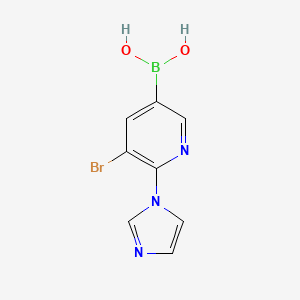
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, an imidazole ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Imidazole Substitution: The attachment of an imidazole ring to the pyridine ring.
Boronic Acid Formation:
These steps are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the bromine atom can produce a wide range of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with enzymes and other proteins, modulating their activity. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)ketone: Similar structure but with a ketone group instead of a boronic acid group
Uniqueness
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological targets makes it particularly valuable in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C8H7BBrN3O2 |
|---|---|
Peso molecular |
267.88 g/mol |
Nombre IUPAC |
(5-bromo-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
Clave InChI |
XZMMCQWKONNICK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N2C=CN=C2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


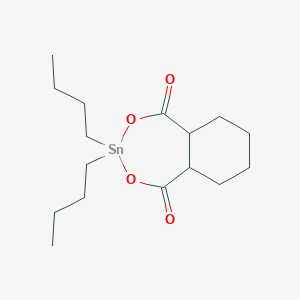
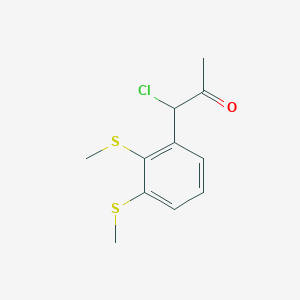
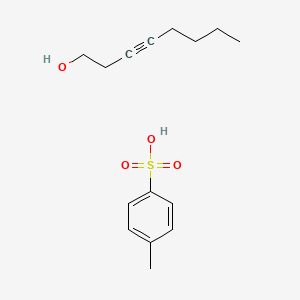
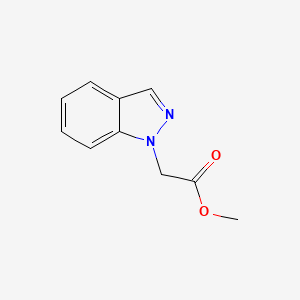
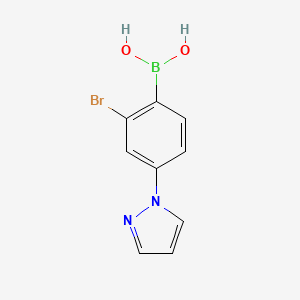
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

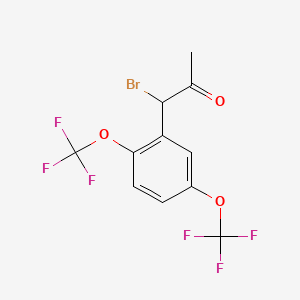

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
